5-methylhexane-2-sulfonyl chloride
Description
5-Methylhexane-2-sulfonyl chloride is a sulfonic acid derivative characterized by a branched alkyl chain (hexane with a methyl substituent at the 5th carbon) and a sulfonyl chloride functional group at the 2nd position. This compound is typically utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its reactivity stems from the electrophilic sulfonyl chloride moiety, which reacts readily with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters, respectively.
Properties
CAS No. |
1247432-18-3 |
|---|---|
Molecular Formula |
C7H15ClO2S |
Molecular Weight |
198.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-methylhexane-2-sulfonyl chloride can be synthesized through the reaction of 5-methylhexane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid reacts with thionyl chloride to form the sulfonyl chloride and sulfur dioxide (SO2) as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure efficient mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions
5-methylhexane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, esters, and thioesters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
5-methylhexane-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, esters, and thioesters.
Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 5-methylhexane-2-sulfonyl chloride primarily involves nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, ester, or thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized discussion based on analogous sulfonyl chloride chemistry:
Structural Analogues
- Methanesulfonyl Chloride (MsCl): Methanesulfonyl chloride (CH₃SO₂Cl) is a simpler sulfonyl chloride with a linear methyl group. It is widely used as a protecting group for alcohols and amines. Compared to 5-methylhexane-2-sulfonyl chloride, MsCl has lower steric hindrance, leading to faster reaction kinetics in nucleophilic substitutions. However, the branched alkyl chain in this compound may confer enhanced solubility in nonpolar solvents .
Toluenesulfonyl Chloride (TsCl) :
TsCl (p-toluenesulfonyl chloride) features an aromatic ring, which stabilizes the sulfonyl chloride group through resonance. This stabilization makes TsCl less reactive than aliphatic sulfonyl chlorides like this compound. The latter’s aliphatic chain could also influence regioselectivity in reactions involving bulky substrates.
Functional Analogues
- Unlike this compound, it is a benzylamine derivative with a fluorine substituent, emphasizing the versatility of sulfonyl groups in drug design .
Physicochemical Properties
A hypothetical comparison based on alkyl chain effects:
| Property | This compound | Methanesulfonyl Chloride | Toluenesulfonyl Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~182.7 (estimated) | 114.55 | 190.65 |
| Boiling Point | Higher (due to branched chain) | 164°C | 134°C |
| Reactivity | Moderate steric hindrance | High | Low (resonance-stabilized) |
Limitations of Available Evidence
The provided evidence lacks specific data on this compound. For instance:
- focuses on anthocyanins (plant pigments) and is unrelated to sulfonyl chlorides .
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